N-Biotinyl-12-aminododecanoyltobramycin Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

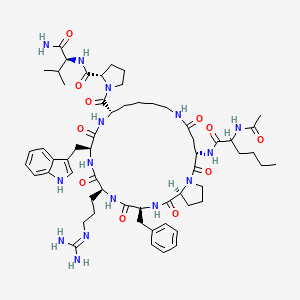

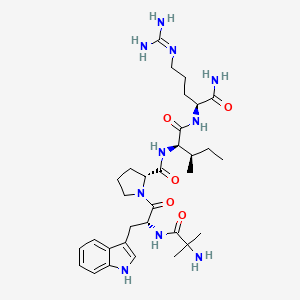

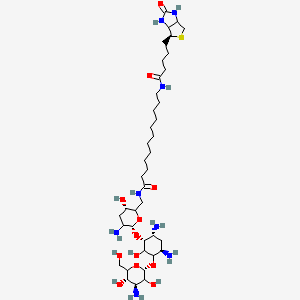

N-Biotinyl-12-aminododecanoyltobramycin Amide (NBT) is a novel aminoglycoside antibiotic that has been developed as a potential therapeutic agent for the treatment of bacterial infections. NBT is an aminoglycoside antibiotic that is composed of a 12-amino acid chain and a biotinylated moiety. It is an important new class of antibiotics that has a wide range of potential applications in both clinical and laboratory settings.

Scientific Research Applications

Rh(III)-Catalyzed C-H Amidation of Arenes with N-Methoxyamide as an Amidating Reagent : This study discusses the Rh(III)-catalyzed amidation of C(sp2)-H bonds, using N-methoxyamide as an amino source. This method shows potential for developing new bioactive molecules, which may be relevant for understanding the chemical properties of N-Biotinyl-12-aminododecanoyltobramycin Amide (Ju et al., 2019).

Macromolecular Mechanisms of Sputum Inhibition of Tobramycin Activity : This research explores the interaction of tobramycin, an aminoglycoside antibiotic, with mucins and DNA in sputum. Since this compound is a derivative of tobramycin, understanding these interactions can provide insights into its potential biological applications (Hunt et al., 1995).

Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides : This study describes the synthesis of N-benzyl amides of salinomycin and their potential as anticancer and antibacterial agents. The methodology and biological activity testing in this study might be relevant to similar amide derivatives like this compound (Antoszczak et al., 2014).

Aminoglycoside-induced Nephrotoxicity in Children : This research discusses the nephrotoxic effects of aminoglycoside antibiotics, particularly focusing on tobramycin. Understanding the toxicological profile of tobramycin can provide clues about the safety and potential side effects of its derivatives (McWilliam et al., 2016).

MexXY Multidrug Efflux System of Pseudomonas aeruginosa : This study provides insights into the mechanisms of aminoglycoside resistance in Pseudomonas aeruginosa, particularly focusing on tobramycin. Understanding resistance mechanisms can be crucial for developing effective derivatives of tobramycin (Morita et al., 2012).

Mechanism of Action

The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide is likely related to its enhanced binding affinity to biotin receptors on bacterial cell surfaces, due to the addition of a biotin molecule. This could potentially increase the effectiveness of the antibiotic action of the tobramycin component.

properties

IUPAC Name |

N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)/t21-,22-,23?,24?,25+,26?,27?,28+,31+,32?,33-,34?,35?,36-,37?,38-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOINVNLFAZVJH-GSHCRCIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74N8O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.